N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound features a furan ring substituted with two methyl groups and a carboxamide group attached to a 3-methoxyphenyl group
Mechanism of Action
Target of Action
It is structurally similar to certain ketamine and phencyclidine analogues, which are known to have high affinity and selectivity for the glutamate nmda receptor
Mode of Action
Based on its structural similarity to ketamine and phencyclidine analogues, it may act as an antagonist of the nmda receptor . This means it could potentially inhibit the activity of the NMDA receptor, thereby modulating the transmission of glutamate, a critical neurotransmitter in the brain.
Biochemical Pathways
This could potentially impact cognitive function, memory, and pain perception, among other processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyaniline with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
The major products formed from these reactions include oxidized furan derivatives, reduced amines, and various substituted aromatic compounds.
Scientific Research Applications
N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide: shares similarities with other carboxamides and furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the furan ring, methoxyphenyl group, and carboxamide functionality makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-7-13(10(2)18-9)14(16)15-11-5-4-6-12(8-11)17-3/h4-8H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBFBCXPLZTOLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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